Methyl 3-oxocyclopentanecarboxylate
Overview
Description
Methyl 3-oxocyclopentanecarboxylate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 3-oxocyclopentanecarboxylic acid. This compound is characterized by a cyclopentane ring with a ketone group at the third position and a carboxylate ester group at the first position. It is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxocyclopentanecarboxylate can be synthesized through the esterification of 3-oxocyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of 3-oxocyclopentanecarboxylic acid and methanol, along with a catalytic amount of sulfuric acid. The reaction mixture is heated to reflux, and the product is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-oxocyclopentanecarboxylic acid.
Reduction: 3-hydroxycyclopentanecarboxylate.
Substitution: Various substituted esters or amides depending on the nucleophile used
Scientific Research Applications
Methyl 3-oxocyclopentanecarboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-oxocyclopentanecarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 3-oxocyclopentanecarboxylic acid. This process can influence metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Methyl 3-oxocyclopentanecarboxylate can be compared with other similar compounds such as:
- Methyl 2-oxocyclopentanecarboxylate
- Methyl 4-oxocyclopentanecarboxylate
- Ethyl 3-oxocyclopentanecarboxylate
Uniqueness: this compound is unique due to the position of the ketone group on the cyclopentane ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound .
Properties
IUPAC Name |
methyl 3-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285311 | |
Record name | Methyl 3-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-75-9 | |
Record name | 32811-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-oxocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxo-cyclopentanecarboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available to obtain Methyl 3-oxocyclopentanecarboxylate?
A1: Two main synthetic routes are highlighted in the provided research papers:
- Photochemical Chlorocarbonylation: Irradiating a mixture of cyclopentanone and oxalyl chloride followed by esterification with methanol yields this compound. This method demonstrates remarkable regioselectivity, favoring the formation of the β-substituted product. []
Q2: What is the significance of the regioselectivity observed in the photochemical chlorocarbonylation reaction for synthesizing this compound?
A2: The photochemical chlorocarbonylation method [] exhibits high regioselectivity, primarily yielding the desired β-substituted product, this compound. This selectivity is significant because it simplifies the purification process and increases the overall yield of the target compound. Achieving high regioselectivity is often a crucial aspect of organic synthesis, especially when dealing with complex molecules or when specific isomers are desired for their unique properties.
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